N-(3,5-dimethylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide
Description
N-(3,5-dimethylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core. The carboxamide group is substituted with a 3,5-dimethylphenyl ring, while the thiophene ring bears an N-methylbenzenesulfonamido moiety at position 3. This structure combines electron-donating methyl groups (on the phenyl ring) with a sulfonamido group, influencing its physicochemical and biological properties.
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(3,5-dimethylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-14-11-15(2)13-16(12-14)21-20(23)19-18(9-10-26-19)22(3)27(24,25)17-7-5-4-6-8-17/h4-13H,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKABWNDRTIJSKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Core: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the thiophene derivative with an appropriate amine under suitable conditions.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient thiophene ring facilitates nucleophilic substitution at position 4 or 5. Key reactions include:
| Reagents/Conditions | Product Formed | Observations |
|---|---|---|
| KI, DMF, 80°C | Iodo-substituted thiophene | Regioselectivity depends on directing groups (e.g., sulfonamide at position 3). |
| NaNH₂, NH₃(l), −33°C | Amino-substituted derivative | Requires deprotonation of sulfonamide nitrogen to activate the ring. |
This reactivity is analogous to halogenated thiophenes, where electron-withdrawing groups enhance electrophilicity.
Oxidation Reactions
The thiophene ring and sulfonamide group are susceptible to oxidation:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂, AcOH | 50°C, 12 hrs | Thiophene S-oxide |
| KMnO₄, H₂O | pH 7, RT | Sulfone formation (benzenesulfonyl → sulfone) |
Controlled oxidation preserves the carboxamide group, while aggressive conditions may degrade the thiophene ring.
Hydrolysis Reactions
The carboxamide and sulfonamide groups undergo hydrolysis under distinct conditions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | Thiophene-2-carboxylic acid |
| Basic hydrolysis | NaOH (aq), 100°C | Sulfonic acid derivative |
Acidic conditions cleave the carboxamide to a carboxylic acid, while basic hydrolysis targets the sulfonamide’s S–N bond.
Cross-Coupling Reactions
The compound participates in transition metal-catalyzed couplings when halogenated:
| Reaction Type | Catalysts/Conditions | Product |
|---|---|---|
| Suzuki–Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives |
| Buchwald–Hartwig amination | Pd₂(dba)₃, Xantphos | Aminated thiophene |
These reactions require prior halogenation (e.g., bromination) of the thiophene ring, which is not explicitly documented for this compound but inferred from analogous systems .
Sulfonamide Group Reactivity
The N-methylbenzenesulfonamido moiety undergoes characteristic reactions:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N,N-dimethyl sulfonamide |
| Acidic cleavage | HBr/AcOH, reflux | Thiophene-3-amine |
Alkylation occurs at the sulfonamide nitrogen, while strong acids cleave the S–N bond to release an amine.
Photochemical Reactions
Limited data suggest potential for [2+2] cycloaddition under UV light due to the thiophene’s conjugated π-system, though specific studies on this compound are lacking.
Biological Activity and Reactivity
While not a chemical reaction per se, interactions with biological targets like enzymes involve:
-
Hydrogen bonding : Carboxamide and sulfonamide groups bind to active-site residues.
-
π-Stacking : The aromatic thiophene and benzene rings engage in hydrophobic interactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promising results in anticancer studies. Research indicates that derivatives of thiophene compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, similar thiophene derivatives have demonstrated growth inhibition percentages exceeding 70% against multiple cancer types, including breast and ovarian cancers . The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Properties
N-(3,5-dimethylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds indicate potential effectiveness in treating bacterial infections.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, compounds with similar structures have been noted for their ability to inhibit acetylcholinesterase, which is significant in the context of neurodegenerative diseases like Alzheimer's . This suggests potential applications in developing therapeutics targeting cognitive decline.
Material Science
Organic Electronics
Thiophene derivatives are widely studied for their electronic properties. The incorporation of this compound into organic semiconductors can enhance charge transport properties due to its π-conjugated system. This makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Synthesis and Derivative Development
The synthesis of thiophene derivatives often involves various methods such as cyclization reactions and functional group modifications. The ability to modify the sulfonamide group allows for the development of a library of compounds with varied biological activities. This synthetic versatility is crucial for optimizing the pharmacological profile of new drugs derived from this compound .
Case Study 1: Anticancer Compound Development
In a recent study, researchers synthesized a series of thiophene-based compounds, including this compound, and evaluated their anticancer properties against several cell lines. The results indicated that modifications to the thiophene ring significantly impacted cytotoxicity, with some derivatives achieving over 80% inhibition against ovarian cancer cells .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of thiophene derivatives, where this compound was tested against various bacterial strains. The compound exhibited significant antibacterial effects, particularly against resistant strains of Staphylococcus aureus, suggesting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Structure Impact: The thiophene-2-carboxamide core in the target compound and F420-0429 differs from the naphthalene-2-carboxamide in . The trichloro-acetamide core () exhibits distinct solid-state geometry, emphasizing how core electronegativity influences molecular packing .
Substituent Position and Electronic Effects :
- The 3,5-dimethylphenyl group (meta-substitution) is a common feature in all listed compounds. Electron-donating methyl groups increase lipophilicity, which correlates with enhanced PET inhibition in naphthalene analogs (IC50 ~10 µM) .
- In F420-0429, the 4-chlorophenyl sulfamoyl group introduces an electron-withdrawing Cl atom, likely altering binding affinity compared to the target compound’s unsubstituted benzenesulfonamido group .
This difference may modulate interactions with biological targets like photosystem II .
Comparative Data Table
Table 2: Quantitative Comparison of Key Parameters
Biological Activity
N-(3,5-dimethylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 414.5 g/mol. The compound features a thiophene ring substituted with a sulfonamide group, which is known for enhancing biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O3S |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 1115933-66-8 |
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions and the use of various reagents such as thiophene derivatives and sulfonamides. Detailed methodologies can be found in recent studies that focus on similar thiophene-based compounds .
Anticancer Activity
Recent studies indicate that thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
Thiophene-based compounds have demonstrated broad-spectrum antimicrobial activity. In vitro assays have shown that this compound exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's effectiveness is thought to stem from its ability to disrupt bacterial cell wall synthesis .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of thiophene derivatives. This compound was found to reduce levels of pro-inflammatory cytokines in experimental models, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxicity of various thiophene derivatives on cancer cell lines. The results indicated that compounds similar to this compound showed IC50 values ranging from 10 to 30 µM against MCF-7 cells, indicating moderate potency .
- Antibacterial Activity : In a comparative study of antibacterial agents, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, showcasing its potential as an antibacterial agent .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Time | Yield |
|---|---|---|---|---|
| Amide formation | 2-Thiophenecarbonyl chloride + 3,5-dimethylaniline | Acetonitrile | 1–3 h | ~75% |
| Sulfonylation | N-Methylbenzenesulfonyl chloride | DMF | 2 h | ~65% |
Advanced: How do meta-substituents (e.g., 3,5-dimethyl groups) influence the solid-state geometry of this compound?
Answer:
Meta-substituents significantly impact crystallinity and intermolecular interactions:
- Steric effects : 3,5-Dimethyl groups induce torsional strain, leading to dihedral angles of 8.5–13.5° between the thiophene and aryl rings .
- Hydrogen bonding : The amide N–H forms weak C–H···O/S interactions (e.g., with sulfonyl oxygen), stabilizing layered packing .
- Electron-withdrawing vs. donating : Methyl groups (electron-donating) reduce conjugation with the thiophene ring compared to nitro-substituted analogs, altering π-π stacking distances (~3.8 Å vs. ~3.5 Å) .
Basic: How should researchers optimize crystallization for X-ray diffraction studies?
Answer:
- Solvent selection : Use slow-evaporation methods in ethanol or toluene to grow single crystals .
- Temperature control : Crystallize at room temperature to avoid thermal disorder.
- Additives : Introduce trace DMF to enhance hydrogen-bonded networks .
- Validate crystal quality using SHELX refinement (e.g., R-factor < 0.05) .
Advanced: What computational strategies resolve contradictions in experimental vs. theoretical bond lengths (e.g., C–S in thiophene)?
Answer:
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare optimized geometries with X-ray data.
- Key discrepancies :
- Use multipole refinement in SHELXL to model electron density distortions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Advanced: How do supramolecular interactions affect its bioactivity (e.g., T-type Ca2+^{2+}2+ channel inhibition)?
Answer:
- Hydrophobic pockets : 3,5-Dimethyl groups enhance membrane permeability, increasing IC by ~30% compared to unsubstituted analogs .
- Sulfonamide orientation : Anti-conformation of N–SO favors H-bonding with channel residues (e.g., Glu) .
- Thiophene planarity : Dihedral angles >10° reduce binding affinity due to steric clashes .
Basic: What are common pitfalls in refining its crystal structure using SHELX?
Answer:
- Disorder : Partially occupied solvent molecules (e.g., ethanol) require EXYZ and EADP constraints .
- Hydrogen placement : Use HFIX commands for geometrically idealized H-atoms, except for N–H groups, which require free refinement .
- Twining : Test for pseudo-merohedral twinning using CELL_NOW if R > 0.1 .
Advanced: How can researchers design derivatives to improve thermal stability?
Answer:
- Substituent effects : Replace methyl with trifluoromethyl groups to increase melting points (ΔT ~20°C) via enhanced halogen bonding .
- Backbone rigidity : Introduce fused rings (e.g., benzothiophene) to reduce conformational flexibility, raising decomposition temperatures .
- Crystallographic validation : Use DSC and TGA alongside Hirshfeld surface analysis to correlate stability with packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
